N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-25-11-5-6-12(13(8-11)26-2)20-15(23)10-29-18-22-21-16(27-18)9-19-17(24)14-4-3-7-28-14/h3-8H,9-10H2,1-2H3,(H,19,24)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSLUMZYFBCEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced via an amide coupling reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell division.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins, thereby affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfur-containing heterocycles with carboxamide and aryl substituents. Below is a systematic comparison with structurally analogous molecules:
Structural and Functional Group Variations
*Calculated based on formula C₂₀H₁₈N₆O₄S₃ (approximation from ).
Key Differences and Implications
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core distinguishes it from triazoles (), thiadiazoles (), and thiazoles (). Compared to MZO-2 (1,2-oxazole), the 1,3,4-oxadiazole in the target compound may confer greater metabolic stability due to reduced ring strain .
Substituent Effects :
- The 2,4-dimethoxyphenyl group in the target compound and MZO-2 is associated with anti-inflammatory activity (), suggesting this moiety could modulate cyclooxygenase or cytokine pathways.
- Trifluoromethyl groups (Compound 8, ) enhance lipophilicity and membrane penetration, critical for antibacterial activity. The absence of this group in the target compound may limit its antimicrobial efficacy.
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step protocols involving cyclization (e.g., oxadiazole formation via hydrazide intermediates) and coupling reactions (e.g., carboxamide linkage using HATU or similar reagents) . In contrast, thiadiazole derivatives () often employ sulfamoyl chloride intermediates.
Biological Activity
N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a thiophene ring, oxadiazole moiety, and dimethoxyphenyl group. Its molecular formula is with a molecular weight of 394.48 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₆S |
| Molecular Weight | 394.48 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and thiophene rings have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interacting with specific protein targets involved in cell survival pathways. Studies suggest that the presence of the oxadiazole moiety enhances the compound's ability to inhibit tumor cell proliferation.
- Structure-Activity Relationship (SAR) : The SAR analysis reveals that modifications on the phenyl ring significantly affect the biological activity. For example, the introduction of electron-donating groups like methoxy enhances cytotoxicity against cancer cells by increasing lipophilicity and improving cellular uptake.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study 1 : A derivative with a similar structure demonstrated an IC50 value of 1.61 µg/mL against Jurkat T-cells, indicating strong anticancer potential compared to standard treatments like doxorubicin .
- Study 2 : Another study showed that compounds containing thiazole and oxadiazole rings exhibited significant cytotoxicity in glioblastoma U251 cells with IC50 values below 30 µM .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives under basic conditions. Subsequent steps include:
- Step 1 : Introduction of the [(2,4-dimethoxyphenyl)carbamoyl]methyl sulfanyl group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .
- Step 2 : Methylation of the oxadiazole ring using methyl iodide or similar alkylating agents .
- Step 3 : Final purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .
Q. Key characterization methods :
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirm regiochemistry | -NMR: δ 7.82 (thiophene-H), δ 3.85 (OCH) |
| IR | Validate functional groups | 1670 cm (C=O stretch), 1240 cm (C-O-C) |
| HPLC | Assess purity | >98% purity, retention time 8.2 min |
Biological Activity Profiling
Q. Q2. What in vitro assays are suitable for evaluating its antimicrobial and anticancer potential?
- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MIC values for similar oxadiazole derivatives range from 8–32 µg/mL .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Thiophene-carboxamide derivatives exhibit IC values of 10–50 µM via mitochondrial disruption .
Contradictions : Discrepancies in activity may arise from substituent effects. For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity but reduce solubility, impacting bioavailability .
Advanced Mechanistic Studies
Q. Q3. How can researchers identify the molecular targets of this compound in cancer cells?
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Enzyme assays : Test inhibition of topoisomerase II or caspase-3 activation (key apoptosis markers). Oxadiazole derivatives show 60–80% inhibition at 25 µM .
- Molecular docking : Model interactions with DNA gyrase (PDB ID: 1KZN) or tubulin (PDB ID: 1SA0) to predict binding modes .
Structure-Activity Relationship (SAR) Optimization
Q. Q4. Which structural modifications enhance potency while reducing toxicity?
| Modification | Effect | Example |
|---|---|---|
| Oxadiazole → Thiadiazole | Increased DNA intercalation but higher hepatotoxicity | See vs. 2 |
| Methoxy → Trifluoromethyl | Improved metabolic stability (t ↑ 2×) but reduced solubility | |
| Thiophene → Biphenyl | Enhanced anticancer activity (IC ↓ 40%) but increased molecular weight |
Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput assays .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported enzyme inhibition data?
- Variable assay conditions : Standardize pH (7.4), temperature (37°C), and substrate concentrations (e.g., ATP for kinase assays) .
- Metabolic interference : Use liver microsome assays to identify cytochrome P450-mediated inactivation .
- Crystallography : Resolve binding ambiguities via X-ray co-crystallization (e.g., with human carbonic anhydrase IX) .
Stability and Degradation Pathways
Q. Q6. What analytical methods track hydrolytic or oxidative degradation?
- Hydrolysis : Monitor in PBS (pH 7.4) at 37°C using LC-MS. Oxadiazole rings degrade to hydrazides under acidic conditions .
- Oxidation : Expose to HO and analyze sulfone derivatives via -NMR (δ 3.2–3.5 for CHSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
